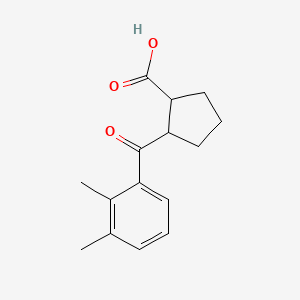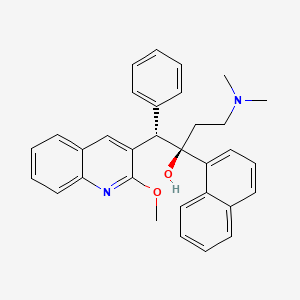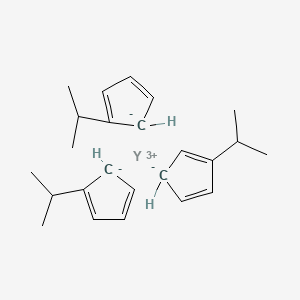![molecular formula C16H13N3O2 B14800262 N-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-2-nitroaniline](/img/structure/B14800262.png)
N-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-2-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-methyl-1H-indol-3-yl)methylene]-2-nitroaniline is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound, with its unique structure, has garnered interest in the fields of medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methyl-1H-indol-3-yl)methylene]-2-nitroaniline typically involves the condensation of 2-methyl-1H-indole-3-carbaldehyde with 2-nitroaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. Commonly used catalysts include acids like p-toluenesulfonic acid or bases like potassium carbonate. The reaction is often performed in a solvent such as toluene or ethanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
N-[(2-methyl-1H-indol-3-yl)methylene]-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.
Major Products Formed
Reduction: 2-aminoaniline derivatives.
Substitution: Halogenated indole derivatives.
Condensation: Complex indole-based structures.
科学研究应用
N-[(2-methyl-1H-indol-3-yl)methylene]-2-nitroaniline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its antimicrobial and anti-inflammatory properties.
Material Science: Explored for its potential use in the development of organic electronic materials.
作用机制
The mechanism of action of N-[(2-methyl-1H-indol-3-yl)methylene]-2-nitroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit certain kinases involved in cell proliferation.
相似化合物的比较
Similar Compounds
- N-[(2-methyl-1H-indol-3-yl)methylene]-2-aminobenzamide
- N-[(2-methyl-1H-indol-3-yl)methylene]-2-chloroaniline
- N-[(2-methyl-1H-indol-3-yl)methylene]-2-bromoaniline
Uniqueness
N-[(2-methyl-1H-indol-3-yl)methylene]-2-nitroaniline is unique due to the presence of both the nitro group and the indole moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C16H13N3O2 |
|---|---|
分子量 |
279.29 g/mol |
IUPAC 名称 |
1-(2-methyl-1H-indol-3-yl)-N-(2-nitrophenyl)methanimine |
InChI |
InChI=1S/C16H13N3O2/c1-11-13(12-6-2-3-7-14(12)18-11)10-17-15-8-4-5-9-16(15)19(20)21/h2-10,18H,1H3 |
InChI 键 |
INFTUDOHISOGMZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC=CC=C2N1)C=NC3=CC=CC=C3[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methylbenzenesulfonate;(2Z)-1-methyl-2-[(2E)-2-[(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]butylidene]benzo[e][1,3]benzothiazole](/img/structure/B14800185.png)
![8-Oxabicyclo[3.2.1]oct-6-en-3-one, 2,4-dimethyl-](/img/structure/B14800190.png)

![[4-[(2R)-7-(2,2-dimethylpropanoyloxy)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-3-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B14800206.png)
![6,7,8,9-Tetradeuterio-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B14800210.png)
![(9aR)-3-hexanoyl-9a-methyl-6-prop-1-enyl-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione](/img/structure/B14800218.png)
![N'-[(2-methyl-1H-indol-3-yl)methylene]-2-nitrobenzohydrazide](/img/structure/B14800225.png)


![[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] 2-amino-3-methylbutanoate;hydrochloride](/img/structure/B14800249.png)

![5-Benzyl-4-methyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxamide](/img/structure/B14800256.png)


